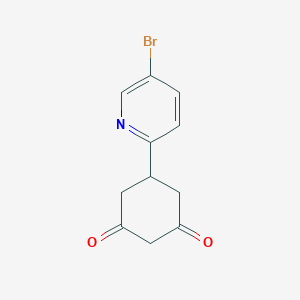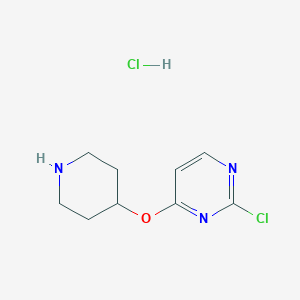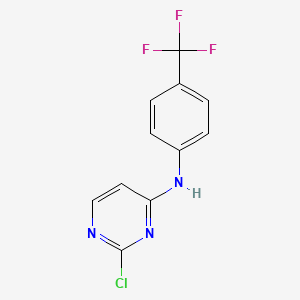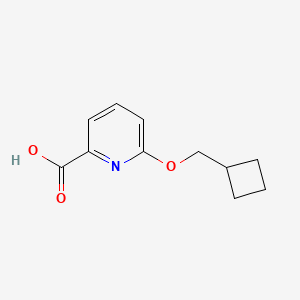![molecular formula C9H13ClFN B1391708 [3-(3-Fluorophenyl)propyl]amine hydrochloride CAS No. 104774-91-6](/img/structure/B1391708.png)
[3-(3-Fluorophenyl)propyl]amine hydrochloride
Descripción general
Descripción
“[3-(3-Fluorophenyl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 104774-91-6 . It has a molecular weight of 189.66 . The IUPAC name for this compound is 3-(3-fluorophenyl)-1-propanamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[3-(3-Fluorophenyl)propyl]amine hydrochloride” is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[3-(3-Fluorophenyl)propyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 189.66 . The compound’s InChI code is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : A study by Arutyunyan et al. (2012) involved the synthesis of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. These compounds demonstrated significant antibacterial activity, although they did not effectively neutralize superoxide radicals (Arutyunyan et al., 2012).
Antibacterial and Antioxidant Properties : Another study by the same group of researchers reported on the synthesis, antibacterial, and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates, which are derived from a similar process. Some compounds in this study showed high antibacterial activity (Arutyunyan et al., 2012).
Synthesis and Antibacterial Activity of Derivatives : Arutyunyan et al. (2017) synthesized derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which exhibited high antibacterial activity. This indicates the potential of these compounds in developing antibacterial agents (Arutyunyan et al., 2017).
Antidepressive Activity : A study by Tao Yuan (2012) focused on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and its antidepressant activities. The compound showed promising results in antidepressant activity tests using mice (Yuan, 2012).
Amide Formation in Bioconjugation : A study by Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media. This research is relevant for understanding the chemical reactions involving compounds like [3-(3-Fluorophenyl)propyl]amine hydrochloride in bioconjugation processes (Nakajima & Ikada, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQXQOAFVIWSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
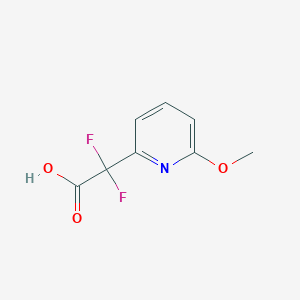
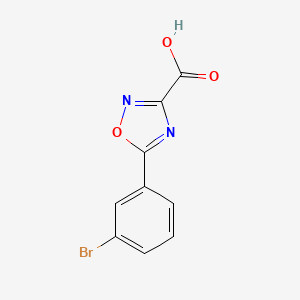
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)


